Cas no 78695-17-7 (methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate)

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI)
- methyl 6-bromo-1H-benzo[d]imidazol-2-ylcarbamate
- AC1L6E88
- AC1Q26RT
- AR-1J6472
- CCG-35205
- methyl(6-bromo-1h-benzimidazol-2-yl)carbamate
- NCIMech_000083
- NSC154754
- SureCN6126460
- methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate
- methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
- CHEMBL1986546
- NSC-154754
- NCI60_001096
- SCHEMBL6126460
- CLOUFUJTHZGQMB-UHFFFAOYSA-N
- DTXSID90302868
- 78695-17-7
- PD011419
- EN300-26317599
-
- MDL: MFCD26389576
- インチ: InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14)
- InChIKey: CLOUFUJTHZGQMB-UHFFFAOYSA-N
- ほほえんだ: COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br
計算された属性
- せいみつぶんしりょう: 268.97999g/mol
- どういたいしつりょう: 268.97999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26317599-0.1g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 0.1g |
$287.0 | 2024-06-18 | |
Enamine | EN300-26317599-0.25g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 0.25g |
$409.0 | 2024-06-18 | |
Enamine | EN300-26317599-10.0g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 10.0g |
$3557.0 | 2024-06-18 | |
Enamine | EN300-26317599-0.05g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 0.05g |
$193.0 | 2024-06-18 | |
1PlusChem | 1P008MJJ-50mg |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 50mg |
$292.00 | 2024-04-21 | |
1PlusChem | 1P008MJJ-10g |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 10g |
$4459.00 | 2023-12-16 | |
1PlusChem | 1P008MJJ-100mg |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 100mg |
$405.00 | 2023-12-16 | |
1PlusChem | 1P008MJJ-250mg |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 250mg |
$568.00 | 2023-12-16 | |
1PlusChem | 1P008MJJ-2.5g |
Carbamicacid, (5-bromo-1H-benzimidazol-2-yl)-, methyl ester (9CI) |
78695-17-7 | 95% | 2.5g |
$2067.00 | 2023-12-16 | |
Enamine | EN300-26317599-2.5g |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate |
78695-17-7 | 95% | 2.5g |
$1622.0 | 2024-06-18 |
methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamateに関する追加情報
Methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate (CAS No. 78695-17-7): A Comprehensive Overview
Methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate, with the CAS No. 78695-17-7, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemical research, and material science. This compound, characterized by its benzodiazole core and carbamate functional group, exhibits unique properties that make it a valuable intermediate in synthetic chemistry. Its bromine substitution further enhances its reactivity, enabling diverse applications in drug discovery and functional material design.
The chemical structure of methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate features a 1,3-benzodiazole ring system, which is a common motif in bioactive molecules. The presence of the carbamate group (-NHCOOCH3) introduces both hydrogen-bonding capabilities and hydrolytic stability, making it a versatile building block for pharmaceutical intermediates. Researchers have explored its potential in designing kinase inhibitors, antimicrobial agents, and fluorescence probes, aligning with current trends in precision medicine and diagnostic imaging.
In recent years, the demand for heterocyclic compounds like methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate has surged due to their role in drug development. A growing number of studies focus on structure-activity relationships (SAR) to optimize its derivatives for enhanced bioavailability and target specificity. This aligns with the broader industry shift toward fragment-based drug design (FBDD) and computational chemistry, where such scaffolds are prioritized for their modularity and synthetic accessibility.
From an agrochemical perspective, methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate has been investigated for its potential as a pesticide intermediate. Its bromine moiety offers opportunities for further functionalization, enabling the development of compounds with improved pest resistance and environmental compatibility. This resonates with the global push for sustainable agriculture and green chemistry, where reduced ecological impact is a key priority.
The synthesis of methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate typically involves multistep organic reactions, including cyclization and carbamate formation. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and efficiency, addressing the need for cost-effective production in industrial settings. These innovations are particularly relevant given the rising interest in flow chemistry and automated synthesis platforms.
In material science, the compound’s aromatic system and electron-withdrawing bromine make it a candidate for organic electronics and photovoltaic materials. Researchers are exploring its incorporation into polymers and small-molecule semiconductors, capitalizing on its ability to modulate charge transport properties. This aligns with the booming demand for flexible electronics and energy storage solutions.
For researchers seeking high-purity methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate, rigorous analytical methods such as HPLC, NMR, and mass spectrometry are essential to ensure quality. The compound’s stability under various conditions (e.g., pH, temperature) is also a critical consideration for storage and handling, reflecting the broader emphasis on QC/QA protocols in chemical manufacturing.
In summary, methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate (CAS No. 78695-17-7) represents a multifaceted compound with applications spanning drug discovery, agrochemicals, and advanced materials. Its structural features and reactivity continue to inspire innovation, making it a subject of ongoing research in both academic and industrial laboratories. As the scientific community prioritizes sustainability and efficiency, this compound is poised to play a pivotal role in addressing contemporary challenges across multiple disciplines.
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